

A Comparative Guide to GSK494581A and LPI in GPR55 Signaling

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Compound of Interest

Compound Name: GSK494581A

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This guide provides an objective comparison of the synthetic agonist **GSK494581A** and the endogenous ligand Lysophosphatidylinositol (LPI) in the context of G protein-coupled receptor 55 (GPR55) signaling. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of GPR55 function.

Introduction to GPR55 Signaling

GPR55 is a G protein-coupled receptor that has been implicated in a variety of physiological processes, including pain sensation, bone metabolism, and cancer progression.[1] Its activation by agonists initiates a cascade of intracellular signaling events. The primary G proteins coupled to GPR55 are Gαq and Gα12/G13.[2] Activation of Gαq leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The Gα12/G13 pathway activates the small GTPase RhoA, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in cytoskeleton rearrangement and other cellular processes. A key downstream effector of GPR55 activation is the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK).[3]

Ligand Overview: GSK494581A and LPI

GSK494581A is a selective, small-molecule agonist of human GPR55, identified through diversity screening.[4][5] It belongs to a series of benzoylpiperazines that were also identified as inhibitors of the glycine transporter subtype 1 (GlyT1).[4] Of note, **GSK494581A** and its analogs exhibit selectivity for human GPR55 over rodent orthologs.[4][5]

Lysophosphatidylinositol (LPI) is considered the putative endogenous ligand for GPR55.[6] It is a naturally occurring lysophospholipid that has been shown to potently activate the receptor and elicit downstream signaling.[6][7]

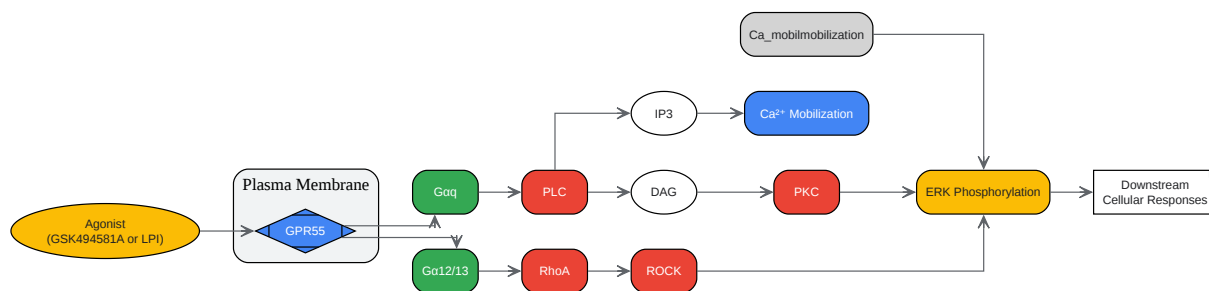
Quantitative Comparison of Agonist Activity

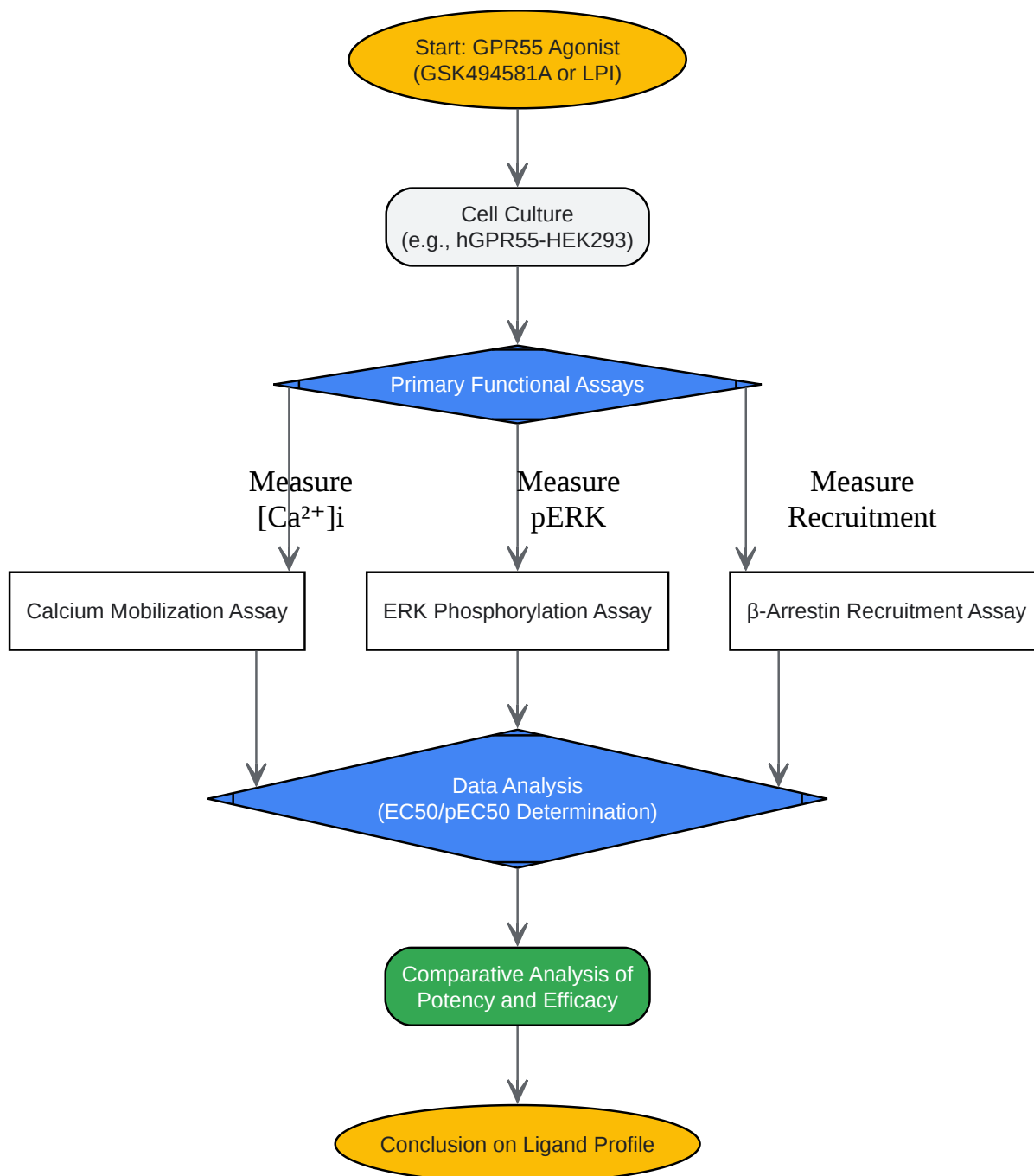
The following tables summarize the reported potency (pEC50/EC50) of **GSK494581A** and LPI in various functional assays. It is important to note that these values were determined in different studies and experimental systems, which may account for some of the variability.

Ligand	Assay Type	Cell Line	Potency (pEC50)	Reference
GSK494581A	Yeast Reporter Gene	Saccharomyces cerevisiae	6.8	[4]
GSK494581A	Not Specified	Not Specified	6.5	[8]

Ligand	Assay Type	Cell Line	Potency (EC50)	Reference
LPI	ERK1/2 Phosphorylation	hGPR55-HEK293	~200 nM	[7]
LPI	Calcium Mobilization	hGPR55-HEK293	~200 nM	[7]
LPI	p38 MAP Kinase Phosphorylation	hGPR55-HEK293	~300 nM	[7]
LPI	Not Specified	Not Specified	1.2 μ M	[9]

GPR55 Signaling Pathway





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